Disulfidodicarbamidine

描述

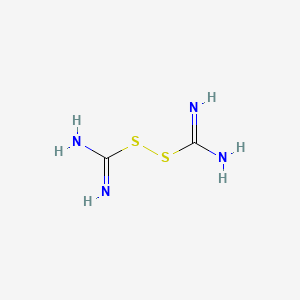

Disulfidodicarbamidine (systematic name: 2,2'-disulfanediyldi(ethylcarbamidine)) is a disulfide-containing compound characterized by two carbamidine groups linked via a disulfide (-S-S-) bond. This structure confers redox-active properties, enabling its role in biochemical and pharmaceutical applications, particularly as a precursor in synthesizing thiazole derivatives with antiviral and antimicrobial activity . Its synthesis often involves oxidative coupling of ethylcarbamidine thiols or cleavage of pre-existing disulfide bonds under controlled conditions .

属性

CAS 编号 |

3256-06-2 |

|---|---|

分子式 |

C2H6N4S2 |

分子量 |

150.23 g/mol |

IUPAC 名称 |

carbamimidoylsulfanyl carbamimidothioate |

InChI |

InChI=1S/C2H6N4S2/c3-1(4)7-8-2(5)6/h(H3,3,4)(H3,5,6) |

InChI 键 |

GJLUFTKZCBBYMV-UHFFFAOYSA-N |

SMILES |

C(=N)(N)SSC(=N)N |

规范 SMILES |

C(=N)(N)SSC(=N)N |

其他CAS编号 |

3256-06-2 |

相关CAS编号 |

14807-75-1 (di-hydrochloride) |

同义词 |

disulfidodicarbamidine disulfidodicarbamidine dihydrochloride |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues

Disulfidodicarbamidine belongs to the dithiocarbamate family but distinguishes itself through its disulfide bridge and carbamidine substituents. Key structural analogs include:

- Sodium 6-methylpyridin-2-ylcarbamodithioate (HL) : A dithiocarbamate with a pyridinyl group, forming stable metal complexes. Unlike this compound, HL lacks the disulfide bond, resulting in lower redox reactivity but enhanced metal-chelation capacity .

- Ranitidine Diamine Hemifumarate : A sulphur-containing compound with a furan backbone. While it shares sulphanyl (-S-) groups, its primary application as an H₂ antagonist contrasts with this compound’s role in antiviral synthesis .

Physicochemical Properties

The disulfide bond in this compound contributes to its moderate solubility in polar solvents (e.g., water: ~15 mg/mL at 25°C), whereas analogs like HL exhibit higher solubility (>50 mg/mL) due to ionic sodium coordination . Stability studies highlight this compound’s susceptibility to reductive cleavage (e.g., by glutathione), a property less pronounced in non-disulfide dithiocarbamates .

Table 1: Comparative Physicochemical Profiles

| Property | This compound | Sodium 6-methylpyridin-2-ylcarbamodithioate (HL) | Ranitidine Diamine Hemifumarate |

|---|---|---|---|

| Molecular Weight (g/mol) | 240.34 | 225.29 | 331.41 |

| Solubility in Water | 15 mg/mL | 52 mg/mL | 10 mg/mL |

| Redox Activity | High | Low | Moderate |

| Stability in PBS (pH 7.4) | 48 hours | >72 hours | >72 hours |

Data derived from analytical methods in supplementary tables .

Mechanistic and Functional Divergence

- Redox Mechanisms : this compound’s disulfide bond enables thiol-disulfide exchange reactions, critical for intracellular delivery of thiol-active drugs. This contrasts with HL, which relies on metal coordination for bioavailability .

- Synthetic Utility : this compound’s cleavage yields reactive intermediates for heterocyclic synthesis (e.g., thiazoles), a pathway less feasible in ranitidine derivatives due to their stable hemifumarate salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。